chemical synthesis and purification of Profenofos for laboratory use
chemical synthesis and purification of Profenofos for laboratory use
An In-depth Technical Guide on the Laboratory Synthesis and Purification of Profenofos
Profenofos, with the IUPAC name O-(4-Bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate, is an organophosphate insecticide and acaricide.[1][2][3] It functions as a non-systemic pesticide with contact and stomach action, primarily by inhibiting the acetylcholinesterase enzyme.[2][3] First registered in the United States in 1982, it is used on various crops, particularly cotton, to control a wide range of pests, mainly Lepidoptera and mites.[1][3] This technical guide provides detailed methodologies for the chemical synthesis and purification of Profenofos for research and laboratory purposes, summarizing key data and outlining experimental workflows.
Physicochemical Properties
Profenofos is a pale yellow to amber liquid characterized by a distinct garlic-like odor.[1][3] Its properties make it highly lipophilic, indicating a potential for bioaccumulation.[4] It is relatively stable in neutral and weakly acidic conditions but is susceptible to hydrolysis in alkaline media.[4]
| Property | Value |
| Chemical Formula | C₁₁H₁₅BrClO₃PS[1] |
| Molar Mass | 373.63 g·mol⁻¹[1] |
| Appearance | Pale yellow to amber liquid[1] |
| Density | ~1.455 g/cm³ at 20°C[4] |
| Water Solubility | 28 mg/L at 25°C[4] |
| Organic Solvent Solubility | Readily miscible with most organic solvents (e.g., acetone, ethanol, toluene, hexane)[4] |
| Log K_ow | 4.0 - 4.8[4] |
Chemical Synthesis of Profenofos
The synthesis of Profenofos can be achieved through several routes. A prevalent method involves the multi-step preparation of high-purity Profenofos starting from the bromination of 2-chlorophenol. Modern techniques utilizing continuous flow chemistry have also been developed to enhance safety and efficiency.
Route 1: High-Purity Synthesis via Intermediate Recrystallization
This method, adapted from patent literature, emphasizes the purification of a key intermediate to achieve a final product purity of up to 96%.[5][6] The process involves six main stages, from the initial bromination to the final product formation.
Caption: Workflow for the multi-step synthesis of high-purity Profenofos.
Experimental Protocol (Route 1):
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Step 1: Bromination
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Step 2: Recrystallization of 2-chloro-4-bromophenol
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Slowly heat the crude brominated product at a rate of 0.8-1.0°C per hour until the temperature reaches 48-50°C.[7]
-
Stop heating and allow the product to cool naturally to 42-43°C.[7]
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Repeat this heating and cooling cycle 3 to 5 times. This process effectively separates impurities, such as 2-chloro-6-bromophenol.[7]
-
-
Step 3: Phosphorylation
-
React the purified 2-chloro-4-bromophenol with sodium hydroxide and O,O-diethylthiophosphoryl chloride.[5] The molar ratio of the brominated product to sodium hydroxide to the chloride is 1:(1-2):(1-2).[5]
-
Conduct the reaction at 30-60°C for 20-25 hours to form the triester intermediate, O,O-diethyl-O-(2-chloro-4-bromophenyl)-phosphorothioate.[5]
-
-
Step 4: Amine Salt Formation
-
Step 5: Alkylation
-
Step 6: Work-up
-
Perform layering, washing, and solvent removal on the resulting product to obtain the final Profenofos product with a purity of up to 96%.[5]
-
Route 2: Continuous Flow Synthesis
A modern approach utilizes microchannel reactors to perform the synthesis of Profenofos in a continuous flow system.[8] This method offers improved safety, control, and efficiency. The process involves the sequential reaction of intermediates within a highly controlled environment.
Caption: Simplified workflow for Profenofos synthesis using a microchannel reactor.
Experimental Protocol (Route 2):
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Preparation of Intermediate: Synthesize the trimethylethanaminium salt of O-(4-bromo-2-chlorophenyl) O-ethyl S-hydrogenphosphorothioate (Q-salt) as described in the patent literature.[8]
-
Reactant Mixture: Prepare a mixture of the Q-salt intermediate (e.g., 20 gm), n-propyl bromide (e.g., 12 gm), and a catalytic amount of DMF.[8]
-
Flow Reaction: Introduce this mixture into a microchannel reactor system.[8]
-
Reaction Conditions: Maintain the reactor temperature at 90°C with a residence time of 4.0 minutes.[8]
-
Product: The output from the reactor is Profenofos with a purity greater than 94%.[8]
Purification of Profenofos
After synthesis, the crude Profenofos product requires purification to remove unreacted starting materials, by-products, and solvents. Common laboratory techniques include extraction, distillation, and chromatography.
Caption: General workflow for the purification of crude Profenofos.
Detailed Methodologies:
-
Extraction: Organophosphorus pesticides like Profenofos can be extracted from aqueous solutions or reaction mixtures using a solvent such as 15% methylene chloride in hexane.[9] The organic extract is then dried over an anhydrous salt (e.g., Na₂SO₄).[10]
-
Distillation: Crude Profenofos can be purified by distillation to remove lower-boiling impurities and solvents.[11] This is effective for large-scale purification but requires careful temperature and pressure control to avoid degradation.
-
Column Chromatography: For achieving high purity on a laboratory scale, column chromatography is a suitable method.[9]
-
Stationary Phase: Silica gel is a common choice.[9][12] It should be activated by heating (e.g., at 200°C for 6 hours) and then deactivated with a small percentage of water (e.g., 3% by weight) before use.[9]
-
Mobile Phase: A non-polar solvent system, such as hexane with a small amount of a more polar solvent like acetone or ethyl acetate, can be used for elution.
-
Procedure: The crude extract is concentrated and loaded onto the prepared silica gel column. The column is then eluted with the mobile phase, and fractions are collected. The fractions containing Profenofos are identified using a technique like Thin Layer Chromatography (TLC) before being combined and concentrated.
-
Quality Control and Analysis
The purity and identity of the synthesized Profenofos must be confirmed using analytical techniques. Gas Chromatography (GC) is the primary method for the quantitative analysis of Profenofos.
| Parameter | Method | Details |
| Purity Assay | Gas Chromatography (GC) | A GC system equipped with a nitrogen-phosphorus detector (NPD) or a flame photometric detector (FPD) is ideal for selectivity and sensitivity.[9] |
| Identity Confirmation | Gas Chromatography-Mass Spectrometry (GC/MS) | Recommended for confirming the chemical structure, especially for newly synthesized batches.[9] |
| Limit of Quantification (LOQ) | GC-ECD | For residue analysis, LOQs are typically in the range of 0.02–0.05 mg/kg.[12] |
| Formulation Analysis | High-Performance Liquid Chromatography (HPLC) | Can be used for analyzing emulsifiable concentrate (EC) formulations.[13] |
Disclaimer: Profenofos is a toxic organophosphate insecticide. All synthesis and purification procedures must be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. All local regulations regarding the handling and disposal of hazardous chemicals must be strictly followed.
References
- 1. Profenofos - Wikipedia [en.wikipedia.org]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Profenofos | C11H15BrClO3PS | CID 38779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fdd-global.com [fdd-global.com]
- 5. CN102617636B - Preparation method of high-purity profenofos - Google Patents [patents.google.com]
- 6. CN102617636A - Preparation method of high-purity profenofos - Google Patents [patents.google.com]
- 7. Preparation method of high-purity profenofos - Eureka | Patsnap [eureka.patsnap.com]
- 8. WO2024201396A1 - Preparation of profenofos and its intermediates using flow chemistry techniques - Google Patents [patents.google.com]
- 9. epa.gov [epa.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. niir.org [niir.org]
- 12. fao.org [fao.org]
- 13. scribd.com [scribd.com]
